[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a fluoroethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine, which is reacted with ethylene oxide to introduce the hydroxymethyl group.
Fluorination: The hydroxymethyl group is then substituted with a fluoroethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under specific temperatures and pressures.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol is used as an intermediate for the preparation of more complex molecules
Biology
This compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block for drug development, especially in the design of molecules with improved pharmacokinetic properties.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
[1-(2-chloroethyl)pyrrolidin-3-yl]methanol: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
[1-(2-bromoethyl)pyrrolidin-3-yl]methanol: Contains a bromoethyl group, offering different reactivity and properties.
[1-(2-iodoethyl)pyrrolidin-3-yl]methanol: Features an iodoethyl group, which can be used for radio-labeling in biological studies.
Uniqueness
The presence of the fluoroethyl group in [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its chloro, bromo, and iodo counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Properties
- Molecular Formula : C₇H₁₄FNO
- Molecular Weight : 145.19 g/mol
- Solubility : Soluble in polar solvents like methanol and water.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a piperidine moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways associated with tumor growth .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly in models of Alzheimer’s disease. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition may enhance cognitive functions by increasing acetylcholine levels in the brain .
Table 2: Neuroprotective Activity
Compound | Target Enzyme | Inhibition Type | Reference |
---|---|---|---|
4-N-phenylaminoquinoline | AChE | Competitive Inhibition | |
Benzylpyrrolidine Derivative | BuChE | Non-competitive Inhibition |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. The presence of fluorine atoms has been noted to enhance binding affinity and biological potency. The nitrogen atom within the pyrrolidine ring plays a critical role in maintaining the compound's interaction with target proteins .
Case Study 1: Anticancer Efficacy
A study involving various pyrrolidine derivatives demonstrated that compounds with a fluorinated ethyl group exhibited enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The study highlighted the importance of three-dimensional structures for effective protein interaction .
Case Study 2: Neuroprotective Potential
In another case study focusing on neurodegenerative diseases, a derivative incorporating the pyrrolidine structure was tested for its ability to inhibit cholinesterases. Results indicated a significant increase in cognitive function in animal models, suggesting a potential therapeutic application for Alzheimer’s disease .
Properties
CAS No. |
1520171-84-9 |
---|---|
Molecular Formula |
C7H14FNO |
Molecular Weight |
147.19 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H14FNO/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6H2 |
InChI Key |
ZRGJUWIOCWWMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)CCF |
Purity |
95 |
Origin of Product |
United States |
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